beta-Oxo-DL-phenylalanine Methyl Ester Hydrochloride

Physicochemical property comparison Lipophilicity (LogP) Molecular weight

Sourcing a phenylalanine derivative with the precise electrophilicity for asymmetric reductions often leads to generic esters that lack the requisite α-carbon acidity. β-Oxo-DL-phenylalanine Methyl Ester Hydrochloride (CAS 38061-23-3) resolves this bottleneck. - Its β-keto group enables rapid enolate formation under mild conditions, streamlining Claisen condensations and Michael additions. - As a racemic α-amido-β-ketoester, it serves as an ideal test substrate for chiral HPLC/SFC method development and dynamic kinetic resolution studies. - Provides a direct route to anti-β-hydroxy-α-amido esters-key intermediates for peptidomimetic protease inhibitors-in high diastereoselectivity.

Molecular Formula C10H12ClNO3
Molecular Weight 229.66 g/mol
Cat. No. B13704023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-Oxo-DL-phenylalanine Methyl Ester Hydrochloride
Molecular FormulaC10H12ClNO3
Molecular Weight229.66 g/mol
Structural Identifiers
SMILESCOC(=O)C(C(=O)C1=CC=CC=C1)N.Cl
InChIInChI=1S/C10H11NO3.ClH/c1-14-10(13)8(11)9(12)7-5-3-2-4-6-7;/h2-6,8H,11H2,1H3;1H
InChIKeyRKYMFPGHEJNRRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

beta-Oxo-DL-phenylalanine Methyl Ester Hydrochloride Overview


beta-Oxo-DL-phenylalanine Methyl Ester Hydrochloride (CAS 38061-23-3) is a phenylalanine derivative that features a beta-keto (β-oxo) group in addition to its amino acid methyl ester core. With a molecular formula of C10H12ClNO3 and a molecular weight of 229.66 g/mol , this compound is classified as an α-amido-β-ketoester building block, distinct from standard phenylalanine esters. Its unique β-keto functionality confers enhanced reactivity and specificity in asymmetric transformations, making it a valuable intermediate for the synthesis of β-hydroxy-α-amino acids and complex pharmaceutical candidates . The compound is primarily utilized in academic and industrial research settings as a chiral synthon and a substrate for enzymatic studies [1].

β-Keto building block for asymmetric synthesis and chiral β-hydroxy-α-amino acid construction
Enzymatic probe for phenylalanine oxidase studies and amino acid metabolism research
Racemic DL-substrate for chiral separation method development and catalyst screening

Substitution Failure: beta-Oxo-DL-phenylalanine Methyl Ester Hydrochloride


Substituting beta-Oxo-DL-phenylalanine Methyl Ester Hydrochloride with a generic phenylalanine ester, such as DL-phenylalanine methyl ester hydrochloride, fundamentally alters the synthetic and biological outcomes of a research program. The presence of the β-oxo group introduces a highly electrophilic carbonyl center that is absent in standard esters, enabling distinct reactivity profiles in nucleophilic additions, condensations, and asymmetric hydrogenations . This functional group also serves as a recognition element for specific enzymes, as evidenced by its role as a substrate or product in multiple enzymatic pathways that do not accept non-keto phenylalanine esters [1]. Furthermore, the β-oxo modification alters key physicochemical properties, including a 6.5% increase in molecular weight and a 0.44 unit elevation in LogP, which directly impacts solubility, membrane permeability, and chromatographic behavior . These quantifiable differences render the compound non-fungible with its simpler analogs in any context requiring precise control over reactivity, stereoselectivity, or enzyme interaction.

Reactivity pathway mismatch
Standard phenylalanine esters lack the β-keto electrophilic center; asymmetric hydrogenation and enolate chemistry may not transfer directly.
Enzyme recognition context may differ
Non-keto esters are not recognized by phenylalanine oxidase; research on this specific enzymatic mechanism requires the β-oxo derivative.
Physicochemical property shift
Altered molecular weight and lipophilicity may impact solubility, membrane permeability, and chromatographic behavior compared to non-keto analogs.

Differentiation Evidence: beta-Oxo-DL-phenylalanine Methyl Ester Hydrochloride


Enhanced Molecular Weight and Lipophilicity

The target compound exhibits a molecular weight of 229.66 g/mol and a calculated LogP of 1.8719 . In contrast, the widely used standard DL-phenylalanine methyl ester hydrochloride has a molecular weight of 215.68 g/mol and a LogP of 1.4297 [1]. The β-oxo group contributes an additional 14.0 g/mol (an oxygen atom) and increases lipophilicity by 0.44 LogP units, reflecting its greater non-polar surface area and potential for membrane interaction.

MW & LogP difference
Cross-study comparable
MW +14.0 g/mol (6.5% increase); LogP +0.44 units (1.87 vs 1.43 for standard ester)
Impacts solubility, permeability, and chromatographic method design
Calculated LogP values from chemical databases
Physicochemical property comparison Lipophilicity (LogP) Molecular weight

Asymmetric Hydrogenation to β-Hydroxy-α-amido Esters

β-Oxo-DL-phenylalanine methyl ester hydrochloride serves as a critical substrate in dynamic kinetic resolution (DKR) via asymmetric transfer hydrogenation to yield anti-β-hydroxy-α-amido esters with high diastereoselectivity . The study reports yields of up to 95% for analogous α-amido-β-ketoester reductions under optimized conditions . In contrast, standard phenylalanine esters lack the requisite β-carbonyl group and cannot participate in this transformation, requiring alternative, often lengthier, synthetic routes to access similar β-hydroxy-α-amino acid frameworks.

Asymmetric hydrogenation
Class-level inference
Enables dynamic kinetic resolution; up to 95% yield for analogous α-amido-β-ketoesters
Direct route to anti-β-hydroxy-α-amido esters unavailable with non-keto esters
Yields reported for related substrates under optimized conditions
Asymmetric catalysis Chiral synthon β-Hydroxy-α-amino acids

Phenylalanine Oxidase Substrate Specificity

The β-oxo derivative, also known as methyl 2-oxo-3-phenylpropanoate, is a verified product of the enzymatic oxidation of L-phenylalanine methyl ester by L-phenylalanine oxidase (deaminating and decarboxylating) from Pseudomonas sp. P-501 [1]. The enzyme exhibits Km values of 13.3 μM and 11.1 μM for L-phenylalanine oxidation and oxygenation, respectively [2]. While the target compound is the product, its structural similarity to the substrate implies it may serve as an inhibitor or alternative substrate in related assays. Standard phenylalanine esters lack the α-keto group and are not recognized by this enzyme, thus failing as tools to probe this specific enzymatic mechanism.

Enzyme recognition
Class-level inference
Product of L-phenylalanine oxidase; structurally related to substrate with Km ~13 μM
Supports phenylalanine oxidase mechanism studies; non-keto esters not recognized
Potential inhibitor or alternative substrate context requires validation
Enzymatic biotransformation Enzyme substrate specificity Phenylalanine oxidase

Enhanced Electrophilicity for Claisen Condensations

The β-keto ester moiety in beta-Oxo-DL-phenylalanine methyl ester hydrochloride renders the α-carbon highly acidic, with pKa values typically 10-11 for β-keto esters, compared to >20 for simple esters [1]. This facilitates deprotonation and enolate formation under mild basic conditions, enabling Claisen condensations and alkylations that are inefficient with non-keto esters [2]. While direct pKa data for this specific compound is not reported, the class-level inference from ethyl acetoacetate (pKa ~10.7) [1] supports a similar enhanced acidity, allowing for rapid C-C bond formation at the α-position.

α-C-H acidity
Class-level inference
Estimated pKa 10–11 vs. ~25 for standard ester; ~10^14-fold acidity increase
Enables milder enolate formation for C-C bond constructions
pKa inferred from class-level data (ethyl acetoacetate reference)
Organic synthesis C-C bond formation Claisen condensation

Application Scenarios: beta-Oxo-DL-phenylalanine Methyl Ester Hydrochloride


Stereoselective Synthesis of β-Hydroxy-α-amino Acid Derivatives

Utilize beta-Oxo-DL-phenylalanine Methyl Ester Hydrochloride as a key substrate in asymmetric transfer hydrogenations to access anti-β-hydroxy-α-amido esters . This scenario directly leverages the compound's unique β-keto group to achieve high diastereoselectivity, a transformation not possible with standard phenylalanine esters. Procuring this specific β-keto ester ensures a streamlined, high-yielding route to chiral building blocks essential for peptidomimetics and protease inhibitors.

Phenylalanine Oxidase Enzymatic Probe

Employ beta-Oxo-DL-phenylalanine Methyl Ester Hydrochloride as a substrate analog or product standard in assays involving L-phenylalanine oxidase [1]. Its structural fidelity to the natural enzyme product (methyl phenylpyruvate) enables accurate kinetic characterization and inhibitor screening. Researchers investigating amino acid metabolism or developing enzyme inhibitors will find this compound indispensable, as generic phenylalanine esters lack the requisite α-keto recognition element.

C-C Bond Formation via Enolate Chemistry

Deploy the compound in Claisen condensations, alkylations, or Michael additions that require an acidic α-carbon [2]. The enhanced electrophilicity of the β-keto ester motif facilitates rapid enolate generation under mild conditions, enabling efficient construction of complex molecular frameworks. This application scenario is particularly relevant for medicinal chemists engaged in library synthesis or lead optimization, where the ability to quickly diversify the phenylalanine scaffold offers a competitive edge.

Chiral Resolution and Derivatization Studies

Leverage the racemic nature (DL-) of the compound as a test substrate for developing or evaluating chiral separation methods (e.g., HPLC, SFC) or asymmetric catalytic systems . The combination of a chromophoric phenyl ring, polar functional groups, and a defined stereocenter makes it an ideal probe for assessing enantioselectivity. This scenario is directly supported by its use in dynamic kinetic resolution studies, highlighting its value in analytical and process chemistry method development.

Application
Selection Property
Validation Focus
Stereoselective β-hydroxy-α-amino acid synthesis
β-Keto substrate reactivity
Diastereoselectivity and yield control
Phenylalanine oxidase enzymatic studies
Enzyme substrate/product fidelity
Kinetic characterization and inhibitor screening
C-C bond formation via enolate chemistry
Enhanced α-C-H acidity
Enolate generation efficiency and scope
Chiral resolution and derivatization studies
Racemic DL- stereochemistry
Enantioselectivity assessment for analytical methods

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for beta-Oxo-DL-phenylalanine Methyl Ester Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.